molecular formula C14H12N2O B1638833 3-(4-methoxyphenyl)-1H-indazole CAS No. 55271-06-2

3-(4-methoxyphenyl)-1H-indazole

Cat. No.: B1638833
CAS No.: 55271-06-2
M. Wt: 224.26 g/mol
InChI Key: TZXSAORFPSSAER-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the development of new pharmaceutical agents. mdpi.comijsrtjournal.comrsc.org A significant percentage of FDA-approved drugs contain at least one nitrogen-containing heterocyclic ring, highlighting their importance in drug design. msesupplies.com These structures are prevalent in a vast number of biologically active compounds and natural products, including alkaloids, vitamins, and hormones. mdpi.comnih.gov The presence of nitrogen atoms in these cyclic systems allows for the formation of crucial hydrogen bonds with biological targets, a key factor in their therapeutic efficacy. nih.gov The versatility of nitrogen-containing heterocycles enables the synthesis of a wide range of derivatives with diverse biological activities, making them a central focus of medicinal chemistry research. ijsrtjournal.commsesupplies.com

Historical Context and Discovery of Indazoles

Indazole, also known as benzopyrazole, was first synthesized by Emil Fischer in 1883. wikipedia.org While indazole derivatives are rare in nature, a few alkaloids containing this scaffold, such as nigellicine, nigeglanine, and nigellidine, have been isolated from plants of the Nigella genus. nih.govwikipedia.org The discovery of the diverse biological activities of synthetic indazole derivatives has spurred extensive research into their synthesis and pharmacological properties. austinpublishinggroup.compnrjournal.com This has led to the development of several FDA-approved drugs containing the indazole core, including Benzydamine, a non-steroidal anti-inflammatory drug, and Granisetron, an antiemetic. nih.govwikipedia.orgpnrjournal.com

Tautomerism of the 1H-Indazole Core

The indazole ring system can exist in different tautomeric forms due to the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. researchgate.netaustinpublishinggroup.com This phenomenon, known as annular tautomerism, significantly influences the chemical reactivity, physical properties, and biological activity of indazole derivatives. nih.gov

1H- and 2H-Tautomers: Stability and Characterization

The two primary tautomeric forms of indazole are 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and predominant form in various phases, including gas, solution, and solid states. nih.govresearchgate.netnih.gov The 2H-tautomer, or quinonoid form, is typically less stable. researchgate.net Theoretical calculations have confirmed the greater stability of the 1H-tautomer, with an energy difference of approximately 15 kJ·mol−1 compared to the 2H form. nih.gov However, in certain substituted indazoles, the 2H-tautomer can be more stable. mdpi.com

Spectroscopic Differentiation of Tautomers (e.g., ¹H NMR, ¹³C NMR, ¹⁴N NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 1H- and 2H-tautomers of indazole derivatives. nih.gov

¹H NMR: The chemical shifts of the protons on the indazole ring are distinct for each tautomer. For instance, in 1-substituted indazoles, the resonance for the 7-H proton typically appears at a higher frequency due to the deshielding effect of the lone pair on the N-1 nitrogen. nih.gov In contrast, the 3-H proton in 2-substituted indazoles is shielded relative to the same proton in the 1-substituted isomer. nih.gov

¹³C NMR: Carbon-13 NMR spectroscopy is also highly effective for structural assignment. nih.gov The chemical shifts of the carbon atoms in the indazole ring differ significantly between the 1H- and 2H-isomers, providing a reliable method for their differentiation. nih.gov

Overview of Pharmacological Relevance of Indazole Derivatives

Indazole derivatives exhibit a remarkable and broad spectrum of biological activities, making them a privileged scaffold in drug discovery. tandfonline.comnih.goveurekaselect.com This versatility has led to the development of numerous compounds with therapeutic potential across various disease areas. nih.govingentaconnect.com

Broad Spectrum of Biological Activities

The pharmacological activities attributed to indazole derivatives are extensive and well-documented. researchgate.netaustinpublishinggroup.comrsc.org These include:

Anticancer: Many indazole derivatives have shown potent anti-proliferative activity against various cancer cell lines and are being investigated as kinase inhibitors. rsc.orgrsc.orgnih.gov Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core. nih.govacs.org

Anti-inflammatory: The indazole scaffold is present in compounds with significant anti-inflammatory properties. researchgate.nettandfonline.comnih.gov

Antimicrobial: Indazole derivatives have demonstrated activity against a range of microbial pathogens, including bacteria, fungi, and protozoa. tandfonline.comnih.govresearchgate.net Some have been identified as inhibitors of bacterial DNA gyrase B. nih.gov

Neuroprotective: Certain indazole derivatives have been investigated for their potential in treating neurodegenerative diseases. tandfonline.comeurekaselect.com

Other Activities: The pharmacological profile of indazoles also extends to anti-HIV, anti-arrhythmic, analgesic, and antipyretic activities, among others. researchgate.nettandfonline.comresearchgate.net

Interactive Data Table: Pharmacological Activities of Indazole Derivatives

Pharmacological ActivityExamples of Indazole DerivativesTherapeutic Area
AnticancerAxitinib, Pazopanib, Niraparib nih.govacs.orgOncology
Anti-inflammatoryBenzydamine wikipedia.orgInflammation
AntimicrobialVarious synthetic derivatives nih.govnih.govInfectious Diseases
AntiemeticGranisetron nih.govpnrjournal.comGastroenterology
NeuroprotectiveInvestigational compounds tandfonline.comeurekaselect.comNeurology

Indazole Derivatives in FDA-Approved Drugs and Clinical Trials

The structural and functional diversity of the indazole scaffold has translated into significant clinical success. A number of indazole-containing compounds have received FDA approval and are used to treat a variety of conditions, particularly in the field of oncology. rsc.org Furthermore, the therapeutic potential of this class of compounds continues to be explored, with several derivatives currently in clinical trials for various diseases. nih.gov

FDA-Approved Indazole Derivatives

Several indazole-based drugs are currently on the market, primarily functioning as kinase inhibitors in cancer therapy. nih.gov These drugs have demonstrated efficacy in treating various malignancies, including renal cell carcinoma and non-small cell lung cancer. nih.govbldpharm.com

Below is a table of notable FDA-approved drugs containing the indazole scaffold:

Table 1: Selected FDA-Approved Indazole-Containing Drugs
Drug Name Therapeutic Use Mechanism of Action
Axitinib Renal Cell Carcinoma Multi-target tyrosine kinase inhibitor researchgate.net
Pazopanib Renal Cell Carcinoma, Soft Tissue Sarcoma Tyrosine kinase inhibitor nih.gov
Entrectinib Non-Small Cell Lung Cancer, Solid Tumors Tyrosine kinase inhibitor bldpharm.com
Niraparib Ovarian, Fallopian Tube, Peritoneal, Breast, and Prostate Cancer PARP inhibitor nih.gov
Granisetron Chemotherapy-induced nausea and vomiting 5-HT3 receptor antagonist nih.govbldpharm.com
Benzydamine Anti-inflammatory Non-steroidal anti-inflammatory drug (NSAID) nih.gov
Bendazac Anti-inflammatory Non-steroidal anti-inflammatory drug (NSAID) nih.gov

Indazole Derivatives in Clinical Development

The pipeline of investigational drugs features promising indazole derivatives being evaluated for a range of therapeutic applications. These compounds target various biological pathways, reflecting the broad utility of the indazole core. nih.gov One such example is ARRY-371797, a p38α MAPK selective kinase inhibitor that has been investigated for its potential in treating LMNA-related dilated cardiomyopathy. nih.gov Research into compounds like 3-(4-methoxyphenyl)-1H-indazole, which has been studied for its cytotoxic activity, showcases the ongoing efforts to develop new indazole-based therapeutic agents. japsonline.com

Below is a table of selected indazole derivatives that have been in clinical trials:

Table 2: Selected Indazole Derivatives in Clinical Trials
Compound Target/Mechanism Investigated for Clinical Trial Identifier(s)
ARRY-371797 p38α (MAPK14)-selective kinase inhibitor LMNA-related dilated cardiomyopathy NCT02351856, NCT03439514 nih.gov
Linifanib Kinase inhibitor Cancer N/A nih.gov
DY-9760e Cardioprotective agent Ischemic/reperfusion injury N/A nih.gov
YC-1 sGC activator Circulatory disorders, platelet aggregation N/A nih.gov

The continued exploration of indazole derivatives in both preclinical and clinical settings highlights the enduring importance of this scaffold in the quest for novel and effective medicines. nih.gov

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSAORFPSSAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Methoxyphenyl 1h Indazole and Its Derivatives

Established Synthetic Routes to 1H-Indazoles

A variety of synthetic strategies have been developed for the construction of the 1H-indazole core, driven by the high demand for these derivatives in pharmaceutical chemistry. nih.gov Traditional and contemporary methods include metal-catalyzed C-H amination reactions, cycloaddition reactions, and diazotization or nitrosation approaches. nih.govacs.orgnih.govconsensus.app

Metal-Catalyzed C-H Amination Reactions

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of 1H-indazoles, offering efficient and selective pathways to these important heterocyclic compounds.

A notable method for the construction of 1H-indazoles is through a silver(I)-mediated intramolecular oxidative C-H amination. acs.orgnih.gov This process is particularly effective for synthesizing a range of 3-substituted indazoles that are otherwise challenging to prepare. acs.orgnih.gov Mechanistic studies suggest that this amination reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.orgnih.gov This methodology has been successfully applied to produce various 1H-indazole derivatives, as detailed in the table below. nih.gov

Table 1: Examples of 1H-Indazole Derivatives Synthesized via Silver(I)-Mediation

Compound Name Molecular Formula
2a Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate C₁₆H₁₄N₂O₃
2c Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate C₁₇H₁₆N₂O₄
2d Methyl 1-(4-methoxyphenyl)-6-phenoxy-1H-indazole-3-carboxylate C₂₂H₁₈N₂O₄
2e Methyl 6-(dimethylamino)-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate C₁₈H₁₉N₃O₃
2g Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate C₁₇H₁₆N₂O₅S
2h Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate C₁₈H₁₆N₂O₅
2j Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate C₁₆H₁₃ClN₂O₃
2l Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate C₂₂H₁₈N₂O₃
2o Methyl 5,6-dimethoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate C₁₈H₁₈N₂O₅
2r (1-(4-Methoxyphenyl)-1H-indazole-3-yl)(phenyl)methanone C₂₁H₁₆N₂O₂

This table is generated based on the research findings from a study on silver(I)-mediated synthesis. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming C-C bonds in the synthesis of indazole compounds. nih.gov This technique typically involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. nih.gov The catalytic cycle of Pd(0) to Pd(II) is a common and efficient method for creating new indazole derivatives. nih.gov For instance, the synthesis of N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide and N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide has been achieved through acid-amide cross-coupling. nih.gov The Suzuki reaction has been employed to synthesize a series of 1-butyl-N-(biphenyl)-1H-indazole-3-carboxamide derivatives from N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide and various boronic acids. nih.gov

Furthermore, palladium-catalyzed cascade reactions, which involve the addition of in situ-generated arylpalladium complexes to a carbon-carbon triple bond followed by cross-coupling, have been utilized to synthesize tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org

Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov This method has been shown to produce N-phenyl-1H-indazoles in yields of 10-70%. beilstein-journals.org While these yields are lower than those obtained from o-brominated arylhydrazones using other methods, they are superior to yields from the same substrates with other copper-catalyzed approaches. beilstein-journals.org This approach has also enabled the first reported synthesis of N-thiazolyl-1H-indazoles, yielding novel and pharmacologically interesting compounds in 12-35% yield. beilstein-journals.org

A general method for the one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds has also been developed using copper-catalyzed amination. nih.gov This reaction proceeds via amination followed by intramolecular dehydration. nih.gov Additionally, copper-catalyzed tandem reactions have been shown to effectively produce 1H-indazoles in good to excellent yields under mild conditions by coupling a wide range of amines and 2-bromoaryl oxime acetates. consensus.app

Cycloaddition Reactions

Cycloaddition reactions represent another important strategy for the synthesis of the 1H-indazole core. nih.gov The [3+2] cycloaddition of diazomethane (B1218177) derivatives with benzyne (B1209423) is a notable example. acs.org This approach has been refined to allow for the synthesis of 1H-indazoles in good yields under very mild conditions. acs.org More recently, a novel synthesis of 1-substituted-1H-indazoles has been developed via a [3+2] cycloaddition between in situ generated nitrile imines and arynes, a reaction that is completed within 5 minutes and provides disubstituted products in good yields. acs.org This method offers a convergent and rapid route to this significant heterocyclic motif. acs.org

Diazotization and Nitrosation Approaches

Traditional methods for synthesizing 1H-indazoles often involve diazotization or nitrosation of ortho-alkylanilines. nih.gov For example, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid at room temperature, followed by ring closure, yields 1H-indazole. chemicalbook.com Similarly, a general route involves the nitrosation of o-methylacetanilide followed by rearrangement and cyclization. chemicalbook.com Another approach starts from anthranilic acid, where the corresponding diazonium salt is prepared and then undergoes reductive cyclization. chemicalbook.com A catalyst-free method has also been reported where a diazenium (B1233697) intermediate, formed from the reaction of a diazonium salt and a diazo compound, undergoes cyclization to produce indazoles in excellent yields. nih.gov

Intramolecular Amination of Arylhydrazones

A prominent method for the synthesis of the 1H-indazole core involves the intramolecular amination of arylhydrazones. This strategy typically relies on the formation of a nitrogen-carbon bond through the cyclization of a suitably substituted arylhydrazone precursor.

One effective approach is the silver(I)-mediated intramolecular oxidative C-H bond amination. nih.gov This method has been successfully employed for the synthesis of a variety of 3-substituted 1H-indazoles. nih.gov For instance, the synthesis of methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been achieved using this protocol. nih.gov The general procedure involves reacting the corresponding arylhydrazone with a silver(I) salt, such as silver triflimide (AgNTf2), in the presence of a copper(II) acetate (B1210297) (Cu(OAc)2) co-catalyst. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) at an elevated temperature. nih.gov This method is notable for its efficiency in constructing assorted 1H-indazoles with various substituents at the 3-position, which can be otherwise challenging to synthesize. nih.gov

Another variation of this strategy involves the reaction of arylhydrazones derived from acetophenones or benzaldehydes with a fluorine substituent at the C2 position and a nitro group at the C5 position. The cyclization proceeds via a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) mechanism to yield 1-aryl-5-nitro-1H-indazoles. nih.gov This can be performed as a two-step process or a one-pot domino reaction. nih.gov

Palladium-Mediated Oxidative Benzannulation

Palladium-catalyzed reactions are powerful tools in synthetic organic chemistry, and they have been applied to the synthesis of indazoles through oxidative benzannulation. This method involves the construction of the benzene (B151609) ring of the indazole system.

One such strategy is the palladium-catalyzed oxidative alkenylation of indazole derivatives. While not a direct synthesis of the core indazole ring itself, it demonstrates the utility of palladium catalysis in functionalizing the indazole scaffold. For example, the use of palladium(II) acetate (Pd(OAc)2) as a catalyst with silver carbonate (Ag2CO3) as an oxidant can promote the selective C3-monoalkenylation of both (1H)- and (2H)-indazoles with various olefins, providing the desired products in good yields. nih.gov

Furthermore, palladium catalysis is instrumental in Suzuki cross-coupling reactions, which can be used to introduce aryl groups onto the indazole core, a key step in the synthesis of certain derivatives. For instance, in the synthesis of 1H-indazole-3-amine derivatives, a Suzuki coupling reaction is employed to couple various substituted boronic acid esters with a brominated indazole precursor. nih.gov The use of a catalyst like PdCl2(dppf)2 can shorten reaction times and increase yields in these transformations. nih.gov

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with improved affinity, efficacy, and/or a better safety profile. The indazole scaffold is a popular component in such strategies due to its versatile biological activities.

Several series of indazole derivatives have been designed and synthesized using this approach. nih.gov For example, a series of 1H-indazole-3-amine derivatives were created by linking the indazole core to other functionalities via an ethyl amide linker. nih.gov This strategy has also been employed in the creation of pyrazolo[3,4-b]pyridin-6(7H)-one linked 1,2,3-triazoles, demonstrating the versatility of combining different heterocyclic systems to generate novel molecular hybrids with potential biological applications. researchgate.net The synthesis of these complex molecules often involves multi-component reactions, which are efficient processes that allow for the construction of structurally diverse compounds in a single step. researchgate.net

Specific Synthetic Protocols for 3-(4-Methoxyphenyl)-1H-Indazole

While general methods for indazole synthesis are well-established, specific protocols for the synthesis of this compound often involve the cyclization of a precursor containing the pre-formed 4-methoxyphenyl (B3050149) group.

Optimized Reaction Conditions and Reagents

A common route to 3-aryl-1H-indazoles involves the condensation of a 2'-hydroxyarylketone with hydrazine (B178648). For the synthesis of this compound, 2'-hydroxy-4-methoxyacetophenone would be the logical starting material. The reaction with hydrazine hydrate (B1144303) is typically carried out in a suitable solvent, often under reflux conditions.

In a related synthesis, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine was prepared through the condensation of 2-hydroxy-4-methoxyacetophenone and 4-nitrobenzoyl hydrazine. nih.gov While this is not a direct synthesis of the indazole, it demonstrates the formation of the key hydrazone intermediate.

For the synthesis of the closely related methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the optimized conditions involve the use of silver(I) triflimide (AgNTf2) and copper(II) acetate (Cu(OAc)2) in 1,2-dichloroethane at 80 °C for 24 hours. nih.gov

Starting MaterialReagentsSolventConditionsProduct
ArylhydrazoneAgNTf₂, Cu(OAc)₂1,2-dichloroethane80 °C, 24 hMethyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov
2-Fluorobenzaldehyde/acetophenoneArylhydrazine hydrochloride, K₂CO₃DMF50 °C, then cyclization1-Aryl-1H-indazoles nih.gov
5-Bromo-2-fluorobenzonitrileHydrazine hydrate-Reflux5-Bromo-1H-indazol-3-amine nih.gov

Reaction Mechanisms and Intermediates

The formation of the indazole ring from an arylhydrazone is believed to proceed through several key steps. In the case of the intramolecular amination of arylhydrazones, the reaction likely initiates with the formation of a hydrazone from the corresponding ketone or aldehyde and hydrazine.

For the silver-mediated C-H amination, a proposed mechanism suggests that the reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.gov This would generate a radical intermediate that undergoes cyclization onto the aromatic ring, followed by aromatization to give the final indazole product.

In the case of the SNAr-based cyclization of 2-fluoro-5-nitro-arylhydrazones, the reaction is initiated by the deprotonation of the hydrazone to form an anion. This anion then acts as a nucleophile, attacking the carbon bearing the fluorine atom in an intramolecular fashion. The subsequent elimination of the fluoride (B91410) ion leads to the formation of the indazole ring. nih.gov

Synthesis of N-Methyl-3-(4-Methoxyphenyl)-1H-Indazole Derivatives

The N-methylation of indazoles is a common modification to explore the structure-activity relationship of these compounds. The methylation can occur at either the N1 or N2 position of the indazole ring, leading to two different regioisomers.

A general method for the N-methylation of indazoles involves the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. For example, 1-methyl-1H-indazole-3-carboxylic acid methyl ester can be synthesized by treating indazole-3-carboxylic acid methyl ester with sodium hydride to form the corresponding anion, which is then reacted with methyl iodide. prepchem.com

Another approach involves the use of an alkaline earth metal oxide or alkoxide in a suitable solvent. google.com For instance, the methylation of indazole-3-carboxylic acid can be achieved using a methylating agent like iodomethane (B122720) in the presence of an alkaline earth metal oxide or alkoxide. google.com

The synthesis of N-substituted indazoles can also be achieved through a copper-catalyzed intramolecular Ullmann-type reaction of a hydrazone precursor. researchgate.net

Starting MaterialReagentsProduct
Indazole-3-carboxylic acid methyl esterNaH, CH₃I1-Methyl-1H-indazole-3-carboxylic acid methyl ester prepchem.com
Indazole-3-carboxylic acidAlkaline earth metal oxide/alkoxide, CH₃X1-Methylindazole-3-carboxylic acid google.com

Methylation Approaches

The methylation of this compound, a process involving the addition of a methyl group, is a critical step in modifying its structure to create various derivatives. This process is complicated by the presence of two potential reaction sites, the N-1 and N-2 nitrogen atoms of the indazole ring, leading to the formation of two different constitutional isomers (regioisomers). The selective synthesis of either the N-1 or N-2 methylated product is a significant challenge in synthetic chemistry. nih.govresearchgate.net

The direct alkylation of 1H-indazoles typically results in a mixture of N-1 and N-2 substituted products. nih.govconnectjournals.com Generally, the N-1 substituted isomer is considered the more thermodynamically stable product, while the N-2 isomer is often favored under kinetic control. researchgate.netconnectjournals.com The outcome of the methylation reaction—specifically the ratio of N-1 to N-2 products—is highly dependent on several factors, including the choice of base, solvent, and the nature of the electrophile. nih.gov

Research into the N-alkylation of the 1H-indazole scaffold has revealed that steric and electronic effects of substituents on the indazole ring play a crucial role in determining the regioselectivity. nih.gov For instance, studies on C-3 substituted indazoles have shown that sterically demanding groups at this position tend to favor the formation of the N-1 regioisomer. nih.gov

A common strategy to achieve regioselective N-1 alkylation involves using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This combination has proven effective for selectively producing N-1 alkylated indazoles. nih.govnih.gov Conversely, achieving selective methylation at the N-2 position often requires different conditions. Some methods have successfully employed methyl 2,2,2-trichloroacetimidate under acidic conditions or with a copper(II) triflate catalyst to favor N-2 alkylation. researchgate.netorganic-chemistry.org

The table below summarizes various conditions used for the N-alkylation of indazoles and the resulting regioselectivity, highlighting the influence of different reagents and conditions.

Indazole SubstrateReagents & ConditionsProduct(s)Key FindingReference
C-3 Substituted 1H-IndazolesAlkyl Bromide, Sodium Hydride (NaH), Tetrahydrofuran (THF)Predominantly N-1 alkylated indazoleThis system is highly selective for N-1 alkylation, especially with sterically bulky C-3 substituents. nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl Tosylate, Cesium Carbonate (Cs2CO3), DioxaneN-1 alkylated indazole (>90% yield)Demonstrates a highly regioselective N-1 alkylation, suggesting a chelation mechanism involving the cesium cation. nih.gov
Substituted 1H-IndazolesMethyl 2,2,2-trichloroacetimidate, Acidic conditionsPredominantly N-2 methylated indazoleMild acidic conditions favor the kinetically controlled N-2 product. researchgate.net
1H-Indazoles and 1H-AzaindazolesAlkyl 2,2,2-trichloroacetimidates, Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)2)Selective N-2 alkylated products (up to 96% yield)Provides a general and highly selective method for synthesizing N-2 alkylated indazoles. organic-chemistry.org
1H-IndazolesTrialkyl Orthoformate, Sulfuric AcidRegioselective N-2 alkylated indazolesThe reaction proceeds through a thermodynamically controlled formation of an intermediate followed by intramolecular rearrangement. connectjournals.com

Green Chemistry Approaches in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles, aiming to develop more environmentally benign and sustainable processes. bohrium.combenthamdirect.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency compared to traditional synthetic methods. bohrium.combenthamdirect.comsamipubco.com

Several innovative green strategies have been reported for the synthesis of the indazole scaffold. One such method involves the use of natural, biodegradable catalysts. For example, researchers have successfully used lemon peel powder as an efficient and green catalyst for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate, often in combination with ultrasound irradiation to accelerate the reaction. researchgate.net

Another green approach focuses on solvent selection and reaction conditions. The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent has been explored in copper-catalyzed, three-component reactions to produce 2H-indazole derivatives. organic-chemistry.org Additionally, solvent-free or solid-state reactions, such as grinding reactants together, have been developed. A notable example is the synthesis of 1-H-indazole derivatives by grinding ortho-hydroxybenzaldehyde with hydrazine hydrate in the presence of a mild acid like ammonium (B1175870) chloride (NH4Cl) and a minimal amount of ethanol. samipubco.com This method is praised for its simplicity, short reaction times, and high yields. samipubco.com

These green methodologies offer significant advantages by minimizing the environmental impact often associated with conventional organic synthesis, which can involve toxic catalysts, volatile organic solvents, and harsh reaction conditions. bohrium.comsamipubco.com

The table below details several green chemistry approaches that have been successfully applied to the synthesis of indazole derivatives.

Green ApproachCatalyst/MediumReactantsKey AdvantagesReference
Ultrasound-assisted synthesisLemon peel powder2-substituted aromatic aldehydes and hydrazine hydrateUse of a natural, biodegradable catalyst; energy-efficient (ultrasound). researchgate.net
Grinding protocolAmmonium Chloride (NH4Cl) / Ethanol (solvent)ortho-hydroxybenzaldehyde and hydrazine hydrateEnvironmentally friendly, low-cost, short reaction times, and high yields. samipubco.com
Three-component reactionCopper(I) oxide nanoparticles (Cu2O-NP) / Polyethylene glycol (PEG 300)2-bromobenzaldehydes, primary amines, and sodium azideUse of a green solvent (PEG) and an efficient nanoparticle catalyst. organic-chemistry.org
General ReviewVarious (Acid-base, transition-metal catalysts)Various precursorsReviews highlight a broad range of catalyst-based and green chemistry methods for synthesizing indazole variants. bohrium.combenthamdirect.com

Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl 1h Indazole and Its Analogues

Impact of Substituent Modifications on Biological Profiles

The biological activity of the 3-(4-methoxyphenyl)-1H-indazole scaffold is highly sensitive to the nature and position of its substituents. Modifications to the 4-methoxyphenyl (B3050149) group, the indazole ring itself, and the saturation of the indazole core have all been shown to profoundly impact the pharmacological properties of the resulting analogues.

Role of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety at the 3-position of the indazole ring is a key determinant of biological activity, often contributing to essential binding interactions with target proteins. The methoxy (B1213986) group, in particular, can serve as a critical hydrogen bond acceptor, anchoring the molecule within a receptor's binding pocket. For instance, in the development of anti-influenza agents, a 3-methoxy substitution on a phenyl ring was found to provide an additional binding anchor, leading to superior activity compared to an unsubstituted phenyl ring. nih.gov

However, the contribution of the 4-methoxyphenyl group is context-dependent and can vary based on the biological target. In a series of 1H-indazole-3-amine derivatives designed as potential anticancer agents, the replacement of a 3-fluorophenyl group with a 4-methoxyphenyl group at the C-5 position of the indazole resulted in a two- to ten-fold decrease in inhibitory activity against the K562 chronic myeloid leukemia cell line. mdpi.com This suggests that for this specific target, the electronic and steric properties of the 4-methoxyphenyl group are less favorable for optimal interaction compared to the fluorinated analogue.

The importance of the methoxyphenyl group is not unique to the indazole scaffold. Studies on other heterocyclic systems, such as 1,3,4-thiadiazoles, have also highlighted the significance of this substituent for antitumor activity. nih.gov One derivative containing two 3-methoxyphenyl (B12655295) groups showed exceptionally high activity, reinforcing the general importance of this moiety in the design of bioactive compounds. nih.gov

Influence of Substitutions on the Indazole Ring

Modifications to the bicyclic indazole core are a cornerstone of SAR studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Research has shown that even minor changes to the substitution pattern on the benzene (B151609) portion of the indazole ring can lead to significant shifts in biological activity.

In the pursuit of novel anti-influenza compounds, it was discovered that di-substitutions on the benzene ring of the indazole scaffold at the 3,4-positions resulted in the most potent antiviral activity. nih.gov Similarly, extensive research on indazole derivatives as kinase inhibitors has revealed critical SAR insights. For example, the introduction of an N-ethylpiperazine group was found to be crucial for potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov In another example, specific substitutions on the indazole ring yielded potent inhibitors of the Bcr-Abl tyrosine kinase, which is implicated in certain types of leukemia. nih.gov

The position of the substituent is also paramount. Studies on the reactivity of the indazole ring showed that the presence and location of a nitro group significantly influence its chemical behavior. nih.gov While indazole and its 4-, 5-, and 6-nitro derivatives readily react with formaldehyde, the 7-nitro-1H-indazole fails to react under the same conditions, demonstrating how substitution can dramatically alter the electronic properties and reactivity of the heterocyclic system. nih.gov

Compound SeriesSubstitution on Indazole RingTargetEffect on ActivityReference
Anti-influenza Agents Di-substitution at 3,4-positionsInfluenza PA-PB1 InterfaceEnhanced antiviral activity nih.gov
FGFR1 Inhibitors N-ethylpiperazine groupFGFR1Important for enzymatic and cellular activity nih.gov
Bcr-Abl Inhibitors Various substitutionsBcr-Abl KinaseLed to potent inhibitors nih.gov
Anticancer Agents 5-(4-methoxyphenyl) groupK562 cellsDecreased activity vs. 5-(3-fluorophenyl) mdpi.com

Effects of Tetrahydro-Indazole Scaffolds

Reducing the benzene portion of the indazole ring to create a 4,5,6,7-tetrahydro-1H-indazole scaffold introduces conformational flexibility and a three-dimensional character that can be exploited for improved biological activity. This modification alters the shape and steric profile of the molecule, potentially allowing for novel interactions with biological targets.

The synthesis and biological evaluation of various multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives have been reported as a strategy to explore new chemical space. pnrjournal.comjmchemsci.com For example, a specific derivative, 1-(6-hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one, was synthesized and characterized, demonstrating the successful incorporation of the 4-methoxyphenyl group onto this saturated scaffold. jmchemsci.com These tetrahydro-indazole analogues represent a class of compounds whose distinct structural features may lead to unique pharmacological profiles compared to their aromatic counterparts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To translate qualitative SAR observations into predictive models, researchers employ Quantitative Structure-Activity Relationship (QSAR) studies. These computational techniques correlate variations in the physicochemical properties of compounds with their biological activities, providing a quantitative framework for understanding and predicting potency.

For indazole derivatives, 3D-QSAR studies have been particularly insightful. By generating steric and electrostatic contour maps, these models can visualize the spatial regions around the scaffold where bulky or electron-donating/withdrawing groups are likely to enhance or diminish activity. nih.gov Such models have been successfully applied to a series of indazole derivatives designed as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy. nih.gov The resulting 3D-QSAR models provided a structural framework that helped to explain the variability in inhibitory activity among the tested compounds and guided the design of new, more potent inhibitors. nih.gov

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models for the GSK3β inhibitory activity of 3-amino-1H-indazoles. nih.gov These models yielded statistically significant correlations, enabling the prediction of IC₅₀ values for novel compounds and providing valuable insights for the selection of promising inhibitor candidates. nih.gov

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is another powerful computational tool used in drug design. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.

For indazole-based compounds, pharmacophore mapping has been used to distill the key features required for activity. In the case of HIF-1α inhibitors, a five-point pharmacophore hypothesis was generated, providing a simplified yet powerful template for the design of new molecules with the desired inhibitory profile. nih.gov This model can be used to screen virtual libraries for compounds that match the pharmacophore, accelerating the discovery of novel hits.

Rational Design Principles for Enhanced Efficacy and Selectivity

The culmination of SAR, QSAR, and pharmacophore modeling is the establishment of rational design principles that guide the synthesis of new compounds with improved efficacy and selectivity. This knowledge-driven approach moves beyond random screening to a targeted strategy for drug discovery.

Structure-based design, which utilizes the 3D structure of the target protein, has been effectively used to create novel indazole-containing compounds. By targeting the PA-PB1 protein-protein interface of the influenza polymerase, researchers rationally designed a series of potent antiviral agents. nih.gov A similar structure-based approach led to the development of 1H-indazole analogues as selective and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) mutant, a key driver in certain cancers. nih.gov

Fragment-based screening is another successful strategy. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. This approach was used to identify 1H-indazole-3-carboxamide derivatives as selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov The subsequent SAR analysis revealed that optimal PAK1 inhibition and selectivity were achieved by placing an appropriate hydrophobic ring into a deep pocket of the enzyme while introducing a hydrophilic group to interact with the solvent-exposed region. nih.gov These principles provide a clear roadmap for further optimization of this chemical scaffold.

Biological Activities and Mechanistic Investigations of 3 4 Methoxyphenyl 1h Indazole

Anticancer Activities

The anticancer potential of 3-(4-methoxyphenyl)-1H-indazole and its derivatives has been an area of preliminary scientific inquiry. Research has explored its effects on various cancer cell lines and the molecular pathways it may influence.

Inhibition of Cancer Cell Lines (e.g., HCT-116, MDA-MB-231, A549, K562, PC-3, Hep-G2)

Specific inhibitory concentrations (IC50) and detailed cytotoxic effects of this compound on a wide range of cancer cell lines are not extensively documented in publicly available research. However, studies on related indazole structures provide some context for its potential activity.

For instance, a study on a series of 1H-indazole-3-amine derivatives evaluated their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. mdpi.com Within this study, a compound featuring a 4-methoxyphenyl (B3050149) substituent at the C-5 position of the indazole ring was synthesized and tested. The research noted that replacing a 3-fluorophenyl group with a 4-methoxyphenyl group at this C-5 position led to a decrease in inhibitory activity against the K562 cell line. mdpi.com It is important to emphasize that this finding pertains to a C-5 substituted indazole and not the C-3 substituted this compound that is the focus of this article.

Another study on pyrazolo[3,4-b]pyridine derivatives, which incorporated a 3-(4-methoxyphenyl) group, demonstrated cytotoxic activity against Hela, MCF7, and HCT-116 cancer cell lines. nih.govmdpi.com However, the core heterocyclic structure of these compounds is different from the simple indazole scaffold of this compound, making direct comparisons of activity difficult.

Mechanisms of Action

The precise mechanisms through which this compound exerts any potential anticancer effects are not well-established. However, research into the broader class of indazole derivatives suggests several possible pathways that could be involved.

The ability of this compound to inhibit specific cellular pathways in cancer has not been a direct focus of published research. Studies on other indazole-containing compounds have shown that they can interfere with critical signaling cascades. For example, some indazole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Without direct experimental evidence, the effect of this compound on this or other cellular pathways remains speculative.

The influence of this compound on programmed cell death (apoptosis) and the cell cycle is an area requiring further investigation. Research on other indazole derivatives has indicated a potential to induce apoptosis and affect cell cycle progression in cancer cells. researchgate.net The Bcl-2 family of proteins and the p53/MDM2 pathway are critical regulators of apoptosis and are often targeted in cancer therapy. nih.govnih.govresearchgate.net One study on a specific 1H-indazole-3-amine derivative suggested that it might affect apoptosis and the cell cycle by inhibiting Bcl-2 family members and the p53/MDM2 pathway. mdpi.com However, this was not the specific compound this compound. Direct evidence linking this compound to the modulation of these specific apoptotic pathways is currently lacking.

Microtubules are dynamic cellular structures that are crucial for cell division, making them an attractive target for anticancer drugs. nih.gov A number of indazole-based compounds have been investigated as microtubule-targeting agents. nih.gov These compounds often work by binding to tubulin, the protein subunit of microtubules, and disrupting its polymerization dynamics. This leads to mitotic arrest and subsequent cell death. While the potential for indazole derivatives to act as microtubule inhibitors is recognized, specific studies confirming that this compound functions as a microtubule inhibitor have not been identified in the current body of literature.

Protein kinases play a central role in cell signaling and are frequently mutated or overexpressed in cancer, making them important therapeutic targets. The indazole scaffold is a key component of several approved kinase inhibitors. nih.gov Various indazole derivatives have been explored for their ability to inhibit a range of kinases, including Tyrosine Threonine Kinase (TTK), c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), FMS-like Tyrosine Kinase 3 (FLT3), Fibroblast Growth Factor Receptors (FGFRs), p21-Activated Kinase 1 (PAK1), and Mitogen-Activated Protein Kinase 1 (MAPK1). nih.govresearchgate.netnih.gov

For instance, docking studies have suggested that certain indazole derivatives have a strong affinity for MAPK1. researchgate.net Other research has focused on developing indazole-based inhibitors for FGFRs and FLT3. nih.govresearchgate.net While the indazole core is a promising pharmacophore for kinase inhibition, a detailed kinase inhibition profile for the specific compound this compound is not currently available in the scientific literature.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for maintaining DNA topology, making it a validated target for antibacterial agents. nih.gov While direct studies on the DNA gyrase inhibitory activity of this compound are not available, research on other indazole derivatives has shown promise in this area. A novel class of bacterial Gyrase B (GyrB) inhibitors based on the indazole scaffold has been discovered through the optimization of a pyrazolopyridone hit. nih.gov These indazole derivatives demonstrated excellent enzymatic and antibacterial activity. nih.gov The development was guided by structure-based drug design, leading to compounds with potent efficacy in animal models. nih.gov This suggests that the indazole core can serve as a template for the development of effective DNA gyrase inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the metabolism of tryptophan. researchgate.netrsc.org Its inhibition is a significant target in cancer immunotherapy. nih.govnih.gov Novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as potential IDO1 inhibitors. researchgate.net In one study, a synthesized derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to significantly suppress IDO1 expression in a concentration-dependent manner. researchgate.net This compound also exhibited anticancer activity by inducing apoptosis. researchgate.net While these findings are on a different substituted indazole, they highlight the potential of the indazole scaffold to interact with the IDO1 enzyme.

Compound/DerivativeTargetFinding
Indazole derivativesDNA Gyrase BDiscovered as a novel class of GyrB inhibitors with excellent enzymatic and antibacterial activity. nih.gov
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineIDO1Remarkably suppressed IDO1 expression in a concentration-dependent manner and induced apoptosis in cancer cells. researchgate.net

Anti-inflammatory Properties

The indazole core is found in various compounds with anti-inflammatory activity. nih.gov These properties are often attributed to the inhibition of enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a key role in the inflammatory response by mediating the production of prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. While there is no specific data on the COX-2 inhibitory activity of this compound, studies on other heterocyclic compounds containing a methoxyphenyl group have shown significant COX-2 inhibition. For instance, 3,4-di(4-methoxyphenyl)-1,2,5-oxadiazole N-oxide demonstrated 54% inhibition of COX-2 at a concentration of 22 μmol L⁻¹. researchgate.net Furthermore, various 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and evaluated for their COX-2 inhibitory activities, with some compounds showing promising results. nih.gov These findings suggest that the presence of a methoxyphenyl group on a heterocyclic core could contribute to COX-2 inhibition.

Compound/DerivativeTargetIC50/Inhibition
3,4-di(4-methoxyphenyl)-1,2,5-oxadiazole N-oxideCOX-254% inhibition at 22 µmol/L researchgate.net

Antimicrobial Activities

Indazole derivatives have been recognized for their broad-spectrum antimicrobial properties. nih.gov

Antiviral Activities (e.g., Anti-HIV)

The indazole nucleus is also a constituent of molecules with antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.gov Research has shown that certain N-arylsulfonyl-3-acetylindole derivatives exhibit anti-HIV-1 activity. researchgate.net Additionally, a series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles were synthesized and evaluated for their antiviral activity against HIV, with several compounds showing reproducible in vitro anti-HIV effects. nih.gov Although these are not direct analogues of this compound, they demonstrate that heterocyclic compounds with aryl substitutions can be a promising avenue for the development of novel anti-HIV agents. nih.govdoi.orgresearchgate.net

Antileishmanial Activity

Direct studies evaluating the antileishmanial activity of this compound have not been identified in the current body of scientific literature. However, research into other substituted indazole derivatives has shown that the indazole nucleus is a promising scaffold for the development of new antileishmanial agents.

Derivatives of 3-alkoxy-1-benzyl-5-nitroindazole have demonstrated significant in vitro activity against several Leishmania species. mdpi.com For instance, these compounds were effective against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana, with IC₅₀ values in the low micromolar range. mdpi.com One of the most promising compounds from this series, 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (NV6), showed therapeutic efficacy comparable to the drug amphotericin B in a mouse model of cutaneous leishmaniasis, significantly reducing lesion size and parasite load. mdpi.com

Similarly, a series of novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for their activity against three Leishmania species. nih.gov While most of these compounds showed limited activity against L. tropica and L. major, several derivatives displayed moderate to strong activity against L. infantum. nih.gov The activity of these compounds highlights the potential of the indazole core structure in the design of new treatments for leishmaniasis, a globally significant neglected tropical disease. mdpi.comnih.gov

In Vitro Antileishmanial Activity of Indazole Derivatives (Note: Data not for this compound)
Compound ClassTarget SpeciesActivity MetricResultReference
3-alkoxy-1-benzyl-5-nitroindazolesL. amazonensis amastigotesIC₅₀0.43–5.6 µM mdpi.com
3-alkoxy-1-benzyl-5-nitroindazolesL. infantum amastigotesIC₅₀1.2–3.8 µM mdpi.com
3-alkoxy-1-benzyl-5-nitroindazolesL. mexicana amastigotesIC₅₀1–2.2 µM mdpi.com
3-chloro-6-nitro-1H-indazole derivativesL. infantumActivityModerate to Strong nih.gov

Neuroprotective Effects

There is currently no available scientific literature describing the neuroprotective effects of this compound. Research on the broader class of indazole derivatives for neuroprotection also appears to be limited in the searched databases. While compounds containing a 4-methoxyphenyl group have been investigated for neuroprotective roles in other chemical classes, these findings cannot be directly extrapolated to the indazole structure.

Other Biological Activities (e.g., Antioxidant, Anti-diabetic, Anti-osteoporosis)

General reviews of indazole-based compounds note their wide range of biological activities, including potential for anti-diabetic and anti-osteoporosis applications. nih.govresearchgate.net However, specific studies on this compound for these purposes are not found in the reviewed literature.

Antioxidant Activity: No direct antioxidant studies for this compound were identified. However, research on structurally related compounds containing the 4-methoxyphenyl moiety provides some context. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propane-hydrazide investigated their antioxidant potential using the DPPH radical scavenging method. epa.govnih.gov Two compounds in this series, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, demonstrated antioxidant activity approximately 1.4 times higher than the well-known antioxidant ascorbic acid. epa.govnih.gov It is important to note that these compounds are not indazoles and their activity is related to the specific propane-hydrazide backbone.

Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propane-hydrazide Derivatives (DPPH Assay)
Compound NameRelative ActivityReference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide~1.4 times higher than ascorbic acid epa.govnih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide~1.4 times higher than ascorbic acid epa.govnih.gov

Anti-diabetic and Anti-osteoporosis Activity: While various substituted indazole derivatives have attracted attention for their diverse biological activities, including anti-diabetic and anti-osteoporosis effects, specific research and data for this compound in these therapeutic areas are absent from the searched scientific reports. nih.govresearchgate.net The development of compounds for these conditions often involves other heterocyclic scaffolds like oxadiazole or triazole. nih.govjchr.org

Computational and in Silico Studies

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

The interaction of 3-(4-methoxyphenyl)-1H-indazole and its derivatives with various protein targets is characterized by a combination of hydrophobic interactions, electrostatic interactions, and hydrogen bonding. The methoxyphenyl group often engages in hydrophobic interactions, fitting into hydrophobic pockets within the protein's binding site. The indazole core, with its nitrogen atoms, is a key participant in hydrogen bonding.

For instance, in studies with derivatives of 1H-pyrazole, which shares structural similarities with indazole, ligands were observed to be deeply docked within the binding pocket of protein targets, forming significant hydrogen bonds. researchgate.net The presence of a methoxy (B1213986) phenyl group on a pyrazole (B372694) ring, similar to the 4-methoxyphenyl (B3050149) group in the subject compound, has been noted to influence in vitro biological activities, suggesting its role in binding interactions. ajpp.in The ability of triazole derivatives, another related heterocyclic system, to engage in non-covalent interactions contributes to their solubility and binding affinity towards molecular targets. scispace.com

Molecular docking studies have been instrumental in identifying the specific amino acid residues that are crucial for the binding of indazole derivatives to their protein targets. While specific studies on this compound are limited, research on related compounds provides valuable insights.

In the context of 3-amino-1H-indazoles as inhibitors of glycogen (B147801) synthase kinase 3 beta (GSK3β), the most active compounds were found to form three hydrogen bonds with residues in the hinge region of the kinase. nih.gov For 1-trityl-5-azaindazole derivatives, key interactions were observed with amino acids such as LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30 in the PBR receptor protein. jocpr.com Furthermore, a specific derivative in that study showed strong bonding with GLN72 and HIS73 in the MDM2 receptor. jocpr.com

Docking studies of pyrazole derivatives with various kinases have also highlighted the importance of specific amino acid interactions. researchgate.net For example, in the study of imidazo[2,1-b] ajpp.injocpr.comnih.govthiadiazole derivatives, hydrogen bonding and other weak interactions at the active sites of the TGF-β receptor kinase I domain were identified as being significant. nih.gov Similarly, studies on 15-LOX inhibitors revealed hydrogen bonding with residues like Gln598, Arg260, Val126, Gln762, Gln574, and Thr443. nih.gov

These examples underscore the importance of identifying key amino acid residues to understand the binding mechanism and to guide the design of more potent and selective inhibitors.

Binding energy is a key metric obtained from molecular docking simulations, providing an estimate of the binding affinity between a ligand and a protein. Lower binding energy values typically indicate a more stable and favorable interaction.

For derivatives of 1H-pyrazole, docking studies against various protein kinases have reported binding energies. For example, 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole showed a minimum binding energy of -8.57 kJ/mol with Aurora A kinase. researchgate.net In another study involving 1-trityl-5-azaindazole derivatives, binding energies with the PBR receptor protein ranged from -257.92 to -286.37 kcal/mol, and one compound exhibited a binding energy of -359.20 kcal/mol with the MDM2 receptor. jocpr.com

Molecular docking of imidazo[2,1-b] ajpp.injocpr.comnih.govthiadiazole derivatives with the TGF-β receptor kinase I domain yielded binding affinities, with one potent compound showing a value of -7.012 kcal/mol. nih.gov Studies on 15-LOX inhibitors reported binding free energies for the most potent derivatives as -9.8, -9.70, and -9.20 kcal/mol. nih.gov These values are often compared to standard compounds to assess the potential of the new derivatives.

Table 1: Binding Energy Calculations from Molecular Docking Studies of Related Compounds

Compound Class Protein Target Binding Energy (kcal/mol) Reference
1H-Pyrazole Derivative Aurora A (2W1G) -8.57 kJ/mol researchgate.net
1-Trityl-5-azaindazole Derivative PBR receptor -257.92 to -286.37 jocpr.com
1-Trityl-5-azaindazole Derivative MDM2 receptor -359.20 jocpr.com
Imidazo[2,1-b] ajpp.injocpr.comnih.govthiadiazole Derivative TGF-β receptor kinase I -7.012 nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide detailed information about the conformational changes and stability of ligand-protein complexes.

MD simulations are crucial for assessing the stability of a ligand-protein complex and observing any conformational changes that occur upon ligand binding. The stability of the complex is often evaluated by monitoring the root mean square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound.

For instance, MD simulations of inhibitors with tubulin complexes showed that the inhibitors remained stable within the binding pocket. researchgate.net In a study of pyrido fused imidazo[4,5-c]quinolines, RMSD analysis was used to determine the structural changes in the target protein upon ligand binding, identifying the most potent inhibitor based on the stabilization it induced. frontiersin.org Similarly, MD simulations of ERRα inverse agonists revealed that different binding modes of the small molecules led to changes in the helix structures of the protein, affecting their biological activity. mdpi.com The flexibility of specific helices was found to be positively associated with the inverse agonist activity. mdpi.com

These simulations provide dynamic insights that complement the static picture offered by molecular docking, revealing how the protein and ligand adapt to each other to form a stable complex.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. nih.govwalshmedicalmedia.com It is generally more accurate than docking scores and less computationally expensive than more rigorous methods like alchemical free energy calculations. nih.gov

The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov This approach has been used to estimate ligand-binding affinities for a wide range of systems. nih.gov For example, MM/GBSA calculations were used to estimate the binding free energy of novel inhibitors to tubulin, with values of -32.67 ± 6.01, -21.77 ± 5.12, and -22.92 ± 5.09 kcal/mol for three different compounds. researchgate.net In another study, the binding free energies of pyrido fused imidazo[4,5-c]quinolines were calculated using the MM-GBSA protocol to eliminate false positive predictions from docking. frontiersin.org

The accuracy of MM/GBSA results can depend on various factors, including the force field, solvation model, and sampling method. nih.gov Despite these challenges, it remains a valuable tool for ranking compounds and understanding the energetic contributions to binding.

Table 2: Example Binding Free Energy Calculations using MM/GBSA from Studies of Related Systems

System Binding Free Energy (ΔG bind) (kcal/mol) Reference
Tubulin Inhibitor 1 -32.67 ± 6.01 researchgate.net
Tubulin Inhibitor 2 -21.77 ± 5.12 researchgate.net
Tubulin Inhibitor 3 -22.92 ± 5.09 researchgate.net
ERRα Inverse Agonist (Compound 4) < -3 (for Phe328, Leu365) mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

In a study on 1-(4-methoxyphenyl)-1H-imidazole, a compound structurally similar to this compound, DFT calculations using the B3LYP/6–311++g(d,p) basis set were employed to compute its vibrational wavenumbers and to determine its electronic properties. rsc.org These theoretical calculations are crucial for understanding the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the ability of a molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov This energy gap can be correlated with the bioactivity of a molecule, as it reflects its ability to engage in charge transfer interactions. ekb.eg

For the related compound, 1-(4-methoxyphenyl)-1H-imidazole, DFT calculations have determined the HOMO and LUMO energy values to be -6.27 eV and -1.00 eV, respectively. rsc.org This results in a HOMO-LUMO energy gap of 5.27 eV. rsc.org Such a relatively large energy gap suggests that this molecule possesses high stability. rsc.org

In another study on a different imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV. rsc.org The analysis indicated that this significant gap is indicative of charge transfer occurring within the molecule, which contributes to its kinetic stability. rsc.org For a series of novel 3-carboxamide indazole derivatives, DFT analysis revealed that certain derivatives possessed high energy gaps, suggesting greater stability. biotech-asia.org

Table 1: HOMO-LUMO Energy Data for a Structurally Related Compound

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
1-(4-methoxyphenyl)-1H-imidazole-6.27-1.005.27 rsc.org

This table presents data for a compound structurally similar to this compound to provide an estimate of its electronic properties.

Computational Design and Screening of Derivatives

The computational design and virtual screening of derivatives of a lead compound are pivotal strategies in modern drug discovery. These in silico techniques enable the exploration of vast chemical spaces to identify molecules with improved potency, selectivity, and pharmacokinetic profiles. The indazole scaffold, including derivatives of this compound, has been the subject of numerous computational design and screening studies aimed at discovering novel therapeutic agents.

For instance, a study focused on developing 1H-indazole analogs as anti-inflammatory agents utilized molecular docking and molecular dynamics simulations to evaluate their binding to the Cyclooxygenase-2 (COX-2) enzyme. nih.gov The results indicated that a derivative containing a 4-methoxyphenyl group showed a significant binding result with a binding energy of -8.46 kcal/mol. nih.gov This highlights the potential of the this compound scaffold in the design of anti-inflammatory drugs.

In the realm of anticancer research, computational methods have been extensively applied to design and screen indazole derivatives. A series of 1H-indazole-3-amine derivatives were designed and synthesized based on a molecular hybridization strategy, with their cytotoxic activities evaluated against various cancer cell lines. tandfonline.com In this study, the replacement of a 3-fluorophenyl group with a 4-methoxyphenyl group at the C-5 position of the indazole ring was investigated, providing insights into the structure-activity relationships (SARs) of these compounds. nih.gov

Furthermore, in silico studies, including molecular docking, have been employed to screen indazole derivatives as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. biotech-asia.org Molecular docking studies on pyrazole derivatives, which share structural similarities with indazoles, have identified compounds with minimum binding energy against protein kinases like VEGFR-2, Aurora A, and CDK2. One such study revealed that a derivative containing a 4-methoxyphenyl group exhibited a binding energy of -8.57 kJ/mol with the Aurora A kinase. These computational approaches help in prioritizing synthetic efforts towards the most promising candidates.

Preclinical and Pharmacological Evaluation Excluding Dosage/administration

In Vitro Biological Screening.nih.govjapsonline.com

Initial evaluations of "3-(4-methoxyphenyl)-1H-indazole" derivatives are typically performed using in vitro methods to determine their biological effects at a cellular and molecular level.

Cell Line-Based Assays (e.g., MTT Assay).nih.govjapsonline.comresearchgate.net

Cell-based assays are fundamental in preclinical research to assess the cytotoxic or anti-proliferative effects of a compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govaatbio.comzju.edu.cn In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. aatbio.comzju.edu.cn

Several studies have utilized the MTT assay to evaluate the cytotoxic potential of indazole derivatives containing the 4-methoxyphenyl (B3050149) group. For instance, a series of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and their cytotoxic activity was assessed against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.gov One compound in this series, 9a , which features an unsubstituted phenyl group at the 4-position of the pyridine (B92270) ring, demonstrated the highest anticancer activity against the HeLa cell line, with an IC50 value of 2.59 µM. nih.gov Another compound, 14g , showed significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov

Similarly, the cytotoxic effects of indazole analogues of curcumin (B1669340) were investigated against MCF-7, HeLa, and WiDr (colon cancer) cell lines. japsonline.com The IC50 values for these compounds against MCF-7 cells ranged from 45.97 to 86.24 µM. japsonline.com Against HeLa cells, the IC50 values were between 46.36 and 100 µM, with compound 3d showing the highest activity. japsonline.com For WiDr cells, the IC50 values were in the range of 27.20 to 58.19 µM. japsonline.com

Another study on 1H-indazole-3-amine derivatives revealed that the nature of the substituent at the C-5 position of the indazole ring plays a crucial role in the compound's cytotoxic potential. nih.gov It was observed that replacing a 3-fluorophenyl group with a 4-methoxyphenyl group led to a decrease in inhibitory activity against the K562 (chronic myeloid leukemia) cell line. nih.gov

The following table summarizes the cytotoxic activities of selected "this compound" derivatives in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
9a HeLa2.59 nih.gov
14g MCF-74.66 nih.gov
14g HCT-1161.98 nih.gov
3d HeLa>46.36 japsonline.com
Indazole-Curcumin Analogues MCF-745.97 - 86.24 japsonline.com
Indazole-Curcumin Analogues WiDr27.20 - 58.19 japsonline.com

Enzyme Inhibition Assays.researchgate.netnih.gov

Enzyme inhibition assays are crucial for identifying the molecular targets of a compound and understanding its mechanism of action. Derivatives of "this compound" have been evaluated for their inhibitory activity against a range of enzymes, particularly those involved in cancer and other diseases.

Indazole derivatives have shown significant potential as kinase inhibitors. researchgate.net For example, pyrazolo[3,4-b]pyridine derivatives containing a 4-methoxyphenyl group have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.govmdpi.com Specifically, compounds were designed to target CDK2 and CDK9. nih.gov The methoxy (B1213986) group was incorporated to facilitate hydrogen bonding within the ATP binding pocket of the kinases. mdpi.com

In another study, novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives were developed as potent type II Tropomyosin receptor kinase (TRK) inhibitors, designed to overcome acquired resistance to existing drugs. nih.gov One compound, 40l , demonstrated significant inhibitory activity against TRKA mutants. nih.gov Furthermore, some 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives have been evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. scispace.com Compounds 4H and 4M showed moderate inhibitory activity against EGFR. scispace.com

Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism, is another target for indazole derivatives. nih.gov A study on 1,3-dimethyl-6-amino indazole derivatives showed that compound 7 remarkably suppressed IDO1 expression. nih.gov

The table below presents the enzyme inhibitory activities of selected "this compound" derivatives.

CompoundTarget EnzymeActivityReference
Pyrazolo[3,4-b]pyridinesCDK2/CDK9Inhibition nih.gov
40l TRKA (mutants)Significant Inhibition nih.gov
4H EGFRModerate Inhibition scispace.com
4M EGFRModerate Inhibition scispace.com
7 IDO1Expression Suppression nih.gov

In Vivo Studies on Biological Efficacy (Excluding Specific Doses).mdpi.com

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the biological efficacy of a compound in a whole organism. For derivatives of "this compound," in vivo studies have been conducted to assess their potential therapeutic effects. mdpi.com

For example, a study on novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as TRK inhibitors included in vivo evaluation. nih.gov The compound 40l was investigated in relevant animal models to assess its ability to overcome acquired resistance mutations. nih.gov

It is important to note that the design of in vivo studies for these compounds involves selecting appropriate animal models that mimic human diseases, such as xenograft models for cancer research. The route of administration and the formulation of the compound are also critical factors that are carefully considered in these preclinical evaluations.

ADMET Considerations (Excluding Specific Bioavailability or Clearance Values if they relate to dosage).nih.govnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of any new drug candidate. Understanding these properties helps in predicting a compound's behavior in the body.

Permeability and Solubility Factors.nih.govevitachem.com

The permeability and solubility of a compound are key determinants of its oral absorption. The 4-methoxyphenyl group in "this compound" can influence these properties. Generally, the hydrophobic character of the molecule may lead to limited solubility in water, while it is expected to be soluble in organic solvents like DMSO and methanol. evitachem.com

The introduction of certain functional groups can enhance solubility. For example, a carboxamide group can improve a compound's solubility and its interaction with biological targets. evitachem.com The lipophilic nature of the thiazolyl ring in some derivatives can also affect permeability. nih.gov

Off-Target Activity Evaluation.researchgate.netnih.gov

Evaluating the off-target activity of a compound is essential to assess its selectivity and potential for side effects. For kinase inhibitors, this is often done by screening the compound against a panel of different kinases.

A study on a novel 3-(1H-pyrazol-4-yl)-1H-indazole derivative, 40l , included a selectivity assessment against a panel of 41 different kinases. nih.gov The results showed that the compound had good selectivity for its intended target, which is a desirable characteristic for a drug candidate. nih.gov This type of broad kinase profiling helps in identifying any potential off-target interactions that could lead to unwanted pharmacological effects.

hERG Channel Activity and Cardiotoxicity Risk

The human ether-a-go-go-related gene (hERG) encodes the α-subunit of a voltage-gated potassium channel that is critical for cardiac action potential repolarization. nih.gov Acknowledging the importance of this channel, there is a focus on understanding how drug candidates interact with it, as inhibition can lead to long QT syndrome, a condition that can cause ventricular arrhythmias and sudden cardiac death. nih.gov The investigation into the interaction between this compound and the hERG channel is a crucial component of its preclinical pharmacological evaluation to assess potential cardiotoxicity risks.

Undesired inhibition of the hERG channel is a frequent off-target effect that can result in the failure of preclinical or clinical drug candidates. nih.gov Drug-like molecules can directly bind to and inhibit the hERG channel. nih.gov

Studies have shown that pharmacological inhibition of Hsp90 with agents like geldanamycin (B1684428) leads to the proteasome-mediated degradation of hERG, which prevents the formation of a fully functional channel. nih.gov This highlights the importance of understanding the various mechanisms through which a compound might affect hERG function, beyond direct channel blockade. nih.gov

Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The versatility of the indazole core allows for the synthesis of a wide array of derivatives, leading to the discovery of agents with diverse pharmacological activities. Research has demonstrated that modifications to the indazole ring system can yield compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.

For instance, novel pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl)-1H-indazole moiety have been synthesized and evaluated for their anticancer activity. mdpi.com One study reported a series of these compounds, with compound 8a showing broad-spectrum anti-proliferative activity across a full panel of cancer cell lines with a notable mean growth inhibition (GI50) value of 2.16 μM. researchgate.net Similarly, other research has focused on creating 1H-indazole-3-carboxamide derivatives, which have shown potential as anticancer agents by targeting renal cancer-related proteins. nih.gov

Beyond cancer, the indazole scaffold is being explored for other indications. A series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for antileishmanial activity. nih.govnih.gov In these studies, compound 13 emerged as a promising inhibitor of Leishmania major growth, highlighting the potential for developing new treatments for this parasitic disease. nih.govtandfonline.com The development of these novel agents is often guided by their ability to interact with specific biological targets, a key focus of ongoing research.

Lead Optimization Strategies

Once a promising lead compound is identified, lead optimization becomes crucial for enhancing its efficacy, selectivity, and pharmacokinetic properties. For indazole derivatives, this process involves systematic structural modifications and the application of structure-based drug design principles.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Researchers systematically alter different parts of the indazole molecule to understand how these changes affect biological activity. For example, in the development of pyrazolo[3,4-b]pyridine anticancer agents, substituting different aryl groups at the 4-position led to significant variations in potency against cyclin-dependent kinases (CDK2 and/or CDK9). mdpi.com

Improving Physicochemical and Pharmacokinetic Properties: A major challenge in drug development is ensuring the compound has suitable ADME (absorption, distribution, metabolism, and excretion) properties. For a series of indazole inhibitors of the LRRK2 enzyme, a target for Parkinson's disease, optimization efforts focused on improving metabolic stability and brain penetration. nih.gov This involved creating a "reinvented" indazole series with better physicochemical profiles while maintaining high potency. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance the target interaction or improve pharmacokinetics. Indazole itself is often used as a bioisostere for indoles or phenols, as it can offer superior metabolic stability and oral bioavailability. semanticscholar.org

Optimization of an initial lead compound led to the discovery of clinical candidates GSK2269557 and GSK2292767 , highly potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) intended for treating respiratory diseases via inhalation. acs.org These efforts demonstrate how targeted modifications can transform a promising molecule into a viable drug candidate.

Exploration of New Biological Targets and Disease Indications

While initially explored for a limited set of targets, the therapeutic potential of this compound and its analogs is expanding as researchers investigate new biological pathways and disease models.

Biological Target Disease Indication Key Findings
Leucine-Rich Repeat Kinase 2 (LRRK2) Parkinson's DiseaseIndazole derivatives have been developed as potent LRRK2 inhibitors, a genetically supported mechanism for treatment. nih.gov
Phosphoinositide 3-Kinase δ (PI3Kδ) Respiratory Diseases (e.g., Asthma, COPD)Optimized indazoles led to clinical candidates with high selectivity for PI3Kδ, showing activity in lung inflammation models. acs.orgacs.org
Tropomyosin Receptor Kinase (TRK) Cancer (NTRK fusion)Novel indazole derivatives were designed as type II TRK inhibitors to overcome acquired resistance to first-generation drugs. nih.gov
Serotonin (B10506) Receptors (5-HT2) Neurological/Psychiatric DisordersIndazole analogs of tryptamines are being evaluated as potent 5-HT2 receptor agonists. semanticscholar.orgnih.gov
MAPK1 CancerIndazole-sulfonamide compounds showed a strong binding affinity for MAPK1 in computational studies, suggesting potential as anticancer agents. mdpi.com
Cyclooxygenase-2 (COX-2) InflammationComputational studies showed that indazole analogs with a 4-methoxyphenyl (B3050149) group have significant binding potential to the COX-2 enzyme. researchgate.net
Trypanothione (B104310) Reductase (TryR) LeishmaniasisDerivatives of 3-chloro-6-nitro-1H-indazole showed inhibitory activity against the Leishmania parasite, with molecular modeling suggesting stable binding to the TryR enzyme. nih.govnih.govtandfonline.com

This expansion into new areas like neurodegenerative diseases and a broader range of cancers underscores the scaffold's adaptability. For instance, the evaluation of indazole analogs as serotonin receptor agonists highlights a shift towards exploring their utility in neuroscience. semanticscholar.orgnih.gov

Combination Therapies and Drug Resistance Mechanisms

A significant challenge in cancer treatment is the development of therapeutic resistance. researchgate.net Future strategies for indazole-based agents will likely involve their use in combination therapies to enhance efficacy and overcome resistance. The diverse mechanisms of action of different indazole derivatives make them suitable candidates for combination approaches. researchgate.net

A critical area of development is designing compounds that are active against drug-resistant targets. Research into Tropomyosin Receptor Kinase (TRK) inhibitors provides a prime example. While first-generation TRK inhibitors like larotrectinib (B560067) are effective, patients can develop resistance through mutations in the TRK kinase domain. nih.gov In response, a new series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives has been developed specifically to inhibit these mutated forms. One such compound, 40l , demonstrated potent activity against TRK resistance mutations and could be further optimized to create next-generation therapies for NTRK fusion cancers. nih.gov

Furthermore, some indazole derivatives are being investigated as inhibitors of the eIF4E/eIF4G interaction, a critical node in protein synthesis that is often dysregulated in cancer. By creating rigidified mimetics of known inhibitors, researchers aim to block the expression of oncogenes like cyclin D1, offering another avenue for overcoming resistance. nih.gov

Advanced Computational Modeling in Drug Discovery

Computational methods are integral to the modern drug discovery pipeline for indazole derivatives, accelerating the design and evaluation of new compounds. These techniques provide insights into molecular interactions that are difficult to observe experimentally.

Key computational approaches include:

Molecular Docking: This method predicts the preferred binding orientation of a drug candidate to its molecular target. It has been used extensively to evaluate how newly designed indazole scaffolds bind to targets like VEGFR-2, renal cancer-related proteins, and the Leishmania enzyme trypanothione reductase. nih.govtandfonline.combiotech-asia.org For example, docking studies of indazole-sulfonamide compounds suggested a strong binding affinity for the MAPK1 active site. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of the stability of the drug-target complex. This technique was used to confirm that a promising antileishmanial indazole derivative formed a stable complex with its target enzyme in a simulated biological environment. nih.govtandfonline.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This helps prioritize molecules with favorable drug-like properties for synthesis, saving time and resources. biotech-asia.orgmdpi.com

Quantum Computational Investigations: Methods like Density Functional Theory (DFT) are used to study the electronic structure and properties of molecules, helping to understand their reactivity and spectroscopic characteristics. nih.govmdpi.com

These computational tools, from initial docking screens to detailed MD simulations, are essential for rational drug design, enabling the development of more potent, selective, and effective indazole-based therapeutic agents. researchgate.netbiotech-asia.org

Q & A

Basic: What are the standard methods for synthesizing 3-(4-methoxyphenyl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as cyclization of substituted hydrazines with appropriate ketones or aldehydes under acidic or basic conditions. For example, a Mannich base reaction using piperazine derivatives and indazole precursors in ethanol under reflux can yield intermediates, which are further functionalized via nucleophilic substitution or coupling reactions . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for aryl coupling.
  • Catalysts : Palladium catalysts (e.g., Pd/C) improve cross-coupling efficiency, while Lewis acids (e.g., ZnCl₂) facilitate cyclization .
  • Temperature control : Reflux conditions (70–100°C) balance reaction rate and side-product formation.
    Yield and purity are validated via HPLC and elemental analysis .

Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties of this compound derivatives?

Methodological Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electronic structures by analyzing frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces. For example:

  • HOMO-LUMO analysis : Predicts reactivity toward electrophiles/nucleophiles, correlating with experimental substitution patterns .
  • Solvent effects : PCM (Polarizable Continuum Model) simulations assess solvation energy shifts in biological media .
    Validation involves comparing computed IR/NMR spectra with experimental data to resolve discrepancies (e.g., tautomeric forms) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., N-H stretches at 3400 cm⁻¹, C-O-C stretches at 1250 cm⁻¹) .
  • Mass spectrometry : Determines molecular weight (e.g., m/z 239.1 for C₁₄H₁₂N₂O) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) using controls like doxorubicin .
  • Structural impurities : Validate compound purity via HPLC and XRD to exclude inactive byproducts .
  • Target specificity : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with reported targets (e.g., tubulin for anticancer activity) .

Basic: What structural modifications enhance the bioactivity of this compound?

Methodological Answer:

  • Substituent introduction : Electron-withdrawing groups (e.g., -NO₂) at the indazole 5-position increase antimicrobial potency .
  • Heterocyclic fusion : Adding triazole or oxadiazole rings improves solubility and target engagement .
  • Methoxy group optimization : Replacing 4-methoxy with 4-fluoro enhances metabolic stability .

Advanced: What experimental designs are recommended for studying the pharmacokinetics of this compound derivatives?

Methodological Answer:

  • In vitro ADME : Use Caco-2 cells for permeability assays and microsomal stability tests (e.g., rat liver microsomes) .
  • In vivo studies : Administer analogs intravenously/orally in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations .
  • Metabolite profiling : UPLC-QTOF-MS identifies phase I/II metabolites, guided by CYP450 isoform inhibition assays .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities >0.1% .
  • Elemental analysis : Compare experimental vs. calculated C/H/N/O percentages (deviation <0.4% indicates purity) .
  • Melting point : Sharp melting range (<2°C) confirms crystallinity .

Advanced: What strategies mitigate synthetic challenges in preparing this compound derivatives with bulky substituents?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time and byproducts for sterically hindered intermediates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during coupling .
  • Flow chemistry : Enables precise control of exothermic reactions (e.g., nitrations) .

Basic: What are the common applications of this compound in medicinal chemistry?

Methodological Answer:

  • Anticancer agents : Tubulin inhibition via binding to the colchicine site, validated via immunofluorescence .
  • Antimicrobials : Disrupt bacterial cell membranes (e.g., S. aureus MIC = 8 µg/mL) .
  • Anti-inflammatory probes : COX-2 inhibition assays (IC₅₀ ~10 µM) .

Advanced: How can researchers correlate computational docking results with experimental bioactivity for this compound analogs?

Methodological Answer:

  • Docking validation : Align poses with co-crystallized ligands (e.g., PDB ID 1SA0 for tubulin) using RMSD thresholds <2.0 Å .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding energy, correlating with IC₅₀ values (R² >0.7) .
  • Mutagenesis studies : Validate predicted interactions (e.g., hydrogen bonds with Thr179) via site-directed mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.